2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol
Description
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol is a tertiary amine derivative featuring a 2-chlorobenzyl group attached to an isopropylamino-ethanol backbone. The compound’s 2-chloro substitution on the benzyl ring and isopropyl-amino group are critical to its steric and electronic properties, influencing solubility, receptor affinity, and metabolic stability .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFMUWZLOXVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2-chloro-benzyl chloride with isopropylamine, followed by the addition of ethanol. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
Halogen Substitutions :
- The 2-chloro-6-fluoro analog (CAS 1247780-25-1) introduces a fluorine atom at position 6, enhancing electron-withdrawing effects. This may improve metabolic stability but reduce lipophilicity compared to the chloro-only derivative .
- The 2-iodo analog (Ref: 10-F086162) replaces chlorine with iodine, increasing molecular weight and polarizability. Iodine’s larger atomic radius could enhance halogen bonding but reduce blood-brain barrier penetration .
- Amino Group Modifications: The cyclopropyl variant (Ref: 10-F085855) replaces isopropyl with a cyclopropyl ring.
Discontinuation Trends and Inferred Challenges
All analogs listed above are marked as discontinued products , suggesting challenges such as:
- Synthetic complexity : Fluorinated and iodinated analogs may require hazardous reagents or multi-step syntheses.
- Pharmacokinetic limitations : Increased halogen size (e.g., iodine) or electronegativity (e.g., fluorine) could impair absorption or excretion.
Biological Activity
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a chlorobenzyl moiety and an isopropylamino group. This compound's potential biological activities are of significant interest, particularly its interactions with various biological systems, which may lead to therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A chlorine atom that may influence its lipophilicity and receptor binding.
- An isopropylamino group that can facilitate interactions with biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structures often show efficacy against various bacterial strains. For instance, derivatives of chlorobenzyl compounds have been documented to possess significant antibacterial properties, suggesting that this compound may also demonstrate similar activities.
Anticancer Activity
The anticancer potential of this compound is being explored through various assays. Compounds with analogous structures have shown antiproliferative effects in cancer cell lines. For example, studies on related chlorobenzyl derivatives indicated IC50 values ranging from 0.08 to 1.14 µM against multiple cancer cell lines, highlighting the need for further investigation into the specific anticancer mechanisms of this compound.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of similar compounds. For instance, a study on a related compound demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction through the regulation of Bcl-2 and Bax proteins. These findings provide a framework for investigating the apoptotic pathways potentially activated by this compound.
Pharmacological Profile
The pharmacological profile of this compound is still under exploration. Initial assessments suggest potential interactions with adrenergic receptors, which could position it as a candidate for treating conditions such as asthma or other respiratory ailments, similar to other beta-adrenergic agonists.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct biological activity profiles. The following table summarizes key features and activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol | Chlorobenzene + isopropylamino | Different chlorine position; potential for varied activity |
| 3-Chlorobenzylamine | Chlorobenzene + amine | Simpler structure; lacks hydroxyl group |
| Isopropylamine | Isopropyl + amine | No aromatic system; less complex |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
